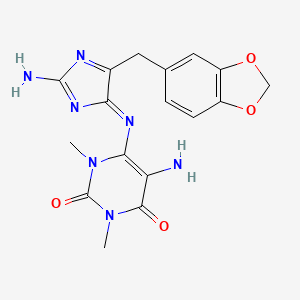

leucosolenamine A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17N7O4 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

5-amino-6-[(Z)-[2-amino-5-(1,3-benzodioxol-5-ylmethyl)imidazol-4-ylidene]amino]-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17N7O4/c1-23-14(12(18)15(25)24(2)17(23)26)21-13-9(20-16(19)22-13)5-8-3-4-10-11(6-8)28-7-27-10/h3-4,6H,5,7,18H2,1-2H3,(H2,19,21,22) |

InChI Key |

BPZXNQQIFZPXQZ-UHFFFAOYSA-N |

Isomeric SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)/N=C\2/C(=NC(=N2)N)CC3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)N=C2C(=NC(=N2)N)CC3=CC4=C(C=C3)OCO4 |

Synonyms |

leucosolenamine A |

Origin of Product |

United States |

Discovery and Biological Origin of Leucosolenamine a

Leucosolenamine A was first isolated from a species of calcareous marine sponge, Leucosolenia sp., collected in Papua New Guinea. nih.gov The discovery was the result of a bioassay-guided fractionation of the sponge's crude methanol (B129727) extract, which showed promising activity in a primary screen for in vitro solid tumor selectivity. nih.gov This finding was significant as it represented the first time natural products had been isolated from the genus Leucosolenia. nih.gov

Marine sponges, particularly those from the class Calcarea, are known to be a rich source of bioactive metabolites, often featuring a 2-aminoimidazole core. nih.govlongdom.org this compound is a notable example of this class of compounds, known as imidazole (B134444) alkaloids. longdom.org The unique structural aspect of this compound is the substitution at the C-4 position of its 2-aminoimidazole core with an N,N-dimethyl-5,6-diaminopyrimidine-2,4-dione moiety, a feature not previously seen in calcareous imidazole alkaloid chemistry. nih.gov

The isolation of this compound, along with its analog leucosolenamine B, has spurred further interest in exploring other unstudied orders within the class Calcarea for novel natural products. nih.gov

Isolation of Leucosolenamine a

Initial Extraction and Fractionation

The initial step involves the extraction of the sponge material with methanol (B129727) to obtain a crude extract. This extract is then subjected to a series of fractionation steps to separate the components based on their polarity and size.

Chromatographic Purification

Further purification of the fractions is achieved through the application of advanced chromatographic methods.

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of this compound. In the reported isolation, a fraction that showed significant activity was further purified using HPLC to yield pure this compound. nih.gov This high-resolution chromatographic technique allows for the separation of compounds with very similar chemical properties, which is essential for obtaining the pure alkaloid.

While the provided search results highlight the use of HPLC, the broader context of natural product isolation suggests the likely use of other chromatographic methods in the preliminary fractionation stages. These can include:

Vacuum Liquid Chromatography (VLC): This technique is often used for the initial, rapid separation of crude extracts into less complex fractions based on polarity. It is a common precursor to more refined chromatographic methods.

Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be employed to separate large molecules like proteins and polysaccharides from smaller molecules like alkaloids in the initial stages of purification.

The combination of these chromatographic techniques is instrumental in the successful isolation of this compound from its natural source.

Advanced Structural Elucidation of Leucosolenamine a

Spectroscopic and Spectrometric Characterization Methods

The structural elucidation of leucosolenamine A relied heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools offered complementary information, allowing for the unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the carbon skeleton and the placement of protons within the this compound molecule. A suite of one-dimensional and two-dimensional NMR experiments was employed to piece together the intricate structure. nih.gov The spectra were acquired on a Varian Unity 500+ instrument, operating at 500 MHz for ¹H and 125 MHz for ¹³C, using DMSO-d₆ as the solvent and internal standard. nih.gov

The one-dimensional NMR spectra provided the initial and fundamental data for the structural analysis of this compound.

The ¹H NMR spectrum, while not exceptionally rich in information, revealed seven distinct types of signals. nih.gov Key features included an ABX spin system characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, with signals appearing as a double doublet at δ 6.79 (J = 1.5, 8.0 Hz), a doublet at δ 6.97 (J = 1.5 Hz), and another doublet at δ 6.73 (J = 8.0 Hz). nih.gov Additionally, two methylene (B1212753) singlets were observed at δ 4.05 and δ 5.90. nih.gov A notable challenge was the absence of observable signals for the four heteroatom-attached protons, even when tested in various solvents. nih.gov

The ¹³C NMR spectrum was crucial for identifying the carbon framework of the molecule. It showed the presence of seventeen carbon atoms. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer) experiments were utilized to determine the multiplicity of the carbon signals, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.govacs.org This technique, along with gHMQC data, was essential for assigning the various carbon resonances. nih.gov The DEPT analysis revealed four quaternary carbons at δC 159.5, 150.8, 146.3, and 113.7, and two N-methyl groups at δC/δH 28.8/3.39 and 28.8/3.24. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |

| 2 | 155.8, C | |

| 4 | 120.3, C | |

| 5 | 115.8, C | |

| 6 | 39.8, CH₂ | 4.05, s |

| 7 | 137.4, C | |

| 8 | 129.5, CH | 6.97, d (1.5) |

| 9 | 118.5, CH | 6.73, d (8.0) |

| 10 | 156.4, C | |

| 11 | 111.4, CH | 6.79, dd (1.5, 8.0) |

| 12 | 129.5, C | |

| 1' | ||

| N-Me | 28.8, CH₃ | 3.24, s |

| N-Me | 28.8, CH₃ | 3.39, s |

| 2' | 150.8, C | |

| 4' | 146.3, C | |

| 5' | 113.7, C | |

| 6' | 159.5, C | |

| 4-NH | 8.87, br s | |

| 2-NH₂ | 6.45, br s | |

| 5'-NH | 8.24, br s | |

| 6'-NH | 5.90, s |

Data sourced from Ralifo et al., 2007. nih.gov

Two-dimensional NMR experiments were critical for establishing the connectivity between different parts of the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons. Key NOESY correlations were observed from the methylene protons at H-6 (δH 4.05) to the aromatic protons H-8 (δH 6.97) and H-12 (δH 6.79), and vice versa, which helped to confirm the relative positioning of these groups. nih.gov

gHMQC (gradient-detected Heteronuclear Multiple Quantum Coherence) was used to establish one-bond correlations between protons and their directly attached carbons. nih.govacs.org This experiment was fundamental in assigning the carbon signals based on the known proton chemical shifts.

gHMBC (gradient-detected Heteronuclear Multiple Bond Correlation) was instrumental in piecing together the molecular fragments by identifying long-range (two- and three-bond) correlations between protons and carbons. nih.govacs.org For instance, gHMBC correlations from the N-methyl protons at δH 3.24 to carbons C-2' (δC 150.8) and C-6' (δC 159.5), and from the other N-methyl protons at δH 3.39 to carbons C-2' (δC 150.8) and C-4' (δC 146.3), were vital in confirming the structure of the N,N-dimethyl-5,6-diaminopyrimidine-2,4-dione moiety and its attachment to the main scaffold. nih.gov

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

Initial analysis by ESI-TOF mass spectrometry provided a protonated molecule [M + H]⁺ peak at an m/z of 384.2. nih.gov This initial mass measurement was a key piece of data in the early stages of the structure elucidation process.

To ascertain the precise elemental composition, high-resolution mass spectrometry was utilized. High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOFMS) gave an [M + H]⁺ m/z of 384.1776. nih.gov However, for even greater accuracy, High-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (HRFTICRMS) was employed. This ultra-high-resolution technique yielded an [M + H]⁺ m/z of 384.14161. nih.gov This highly accurate mass measurement was crucial in distinguishing between several possible molecular formulas. The measured mass showed a deviation of only 0.04 mmu from the calculated mass for the formula C₁₇H₁₈N₇O₄ (calculated as 384.14165), confirming this as the correct elemental composition for the protonated molecule. nih.gov

Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis

Tandem mass spectrometry (MS-MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. wikipedia.orgmsaltd.co.uknationalmaglab.org In the structural elucidation of this compound, MS-MS played a crucial role in confirming the connectivity of its constituent parts. nih.gov

To further substantiate the proposed structure, this compound was subjected to MS-MS analysis in both positive and negative ion modes. nih.gov The negative ion experiment yielded a molecular ion [M - H]⁻ at an m/z of 382.17. nih.gov Subsequent fragmentation of this ion produced a single significant fragment at m/z 340.01. nih.gov This fragmentation corresponds to a loss of CN₂H₂, a key piece of evidence that helped to confirm the arrangement of atoms within the pyrimidine-2,4-dione portion of the molecule. nih.gov Further MS-MS analysis on the m/z 340.01 fragment resulted in another fragment ion at m/z 312.17, which arises from the loss of a carbon monoxide (CO) molecule. nih.gov This sequential loss of specific fragments provided a clear fragmentation pathway that was consistent with the proposed structure of this compound, thereby lending strong support to its assigned constitution. nih.gov

The fragmentation process in tandem mass spectrometry is essential for piecing together the structural puzzle of a complex molecule. wikipedia.org By observing how the molecule breaks apart under controlled conditions, scientists can deduce the original arrangement of its atoms. rsc.org

| Precursor Ion (m/z) | Fragmentation Mode | Product Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

|---|---|---|---|---|

| 382.17 [M - H]⁻ | MS/MS | 340.01 | CN₂H₂ (42.16) | Confirmation of pyrimidine-2,4-dione ring structure |

| 340.01 | MS³ | 312.17 | CO (28.00) | Presence of a carbonyl group |

Determination of Stereochemical Features

Beyond the planar structure, understanding the three-dimensional arrangement of atoms, or stereochemistry, is critical for defining a molecule's biological activity. For this compound, this was achieved through advanced NMR techniques and computational modeling.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. libretexts.org This information is invaluable for determining the relative configuration of stereocenters within a molecule. researchgate.netnih.gov For many complex natural products, NOESY analysis is a standard method to establish relative stereochemistry. acs.org

In the case of this compound, NOESY experiments would be used to observe correlations between specific protons. For instance, observing a NOESY correlation between the benzylic protons of the benzyl (B1604629) group at C-5 and protons on the imidazole (B134444) core would help to define their relative orientation. The presence or absence of such correlations provides crucial constraints for building a three-dimensional model of the molecule.

To gain a deeper understanding of the three-dimensional shape and flexibility of this compound, researchers employ a combination of molecular modeling and analysis of NMR coupling constants. acs.org Coupling constants (J-values) in NMR spectroscopy provide information about the dihedral angles between adjacent atoms, which are a key determinant of a molecule's conformation. numberanalytics.comnumberanalytics.comresearchgate.net

Computational molecular modeling is used to generate low-energy conformations of the molecule. nih.gov These theoretical models can then be validated by comparing the predicted inter-proton distances and dihedral angles with the experimental data obtained from NOESY and coupling constant measurements, respectively. researchgate.net For example, the Karplus equation relates the magnitude of a three-bond coupling constant (³J) to the dihedral angle between the coupled nuclei. numberanalytics.com By comparing the experimentally measured coupling constants with those predicted for different conformations, the most likely three-dimensional structure of this compound in solution can be determined. This integrated approach provides a detailed picture of the molecule's preferred shape and dynamic behavior. numberanalytics.com

Structural Novelty and Comparative Analysis with Related Compounds

This compound possesses a unique chemical architecture that sets it apart from other known marine alkaloids, highlighting the chemical diversity of calcareous sponges. nih.govmdpi.com

The core of this compound is a 2-aminoimidazole ring, a common feature in alkaloids isolated from calcareous sponges of the class Calcarea. nih.govlongdom.org However, the substitution pattern at the C-4 and C-5 positions of this imidazole core is what makes this compound particularly novel. nih.govacs.org It features a benzyl group at C-5 and, most notably, an N,N-dimethyl-5,6-diaminopyrimidine-2,4-dione moiety attached to C-4. nih.gov This specific substitution on the imidazole core represents a new structural theme in the chemistry of calcareous imidazole alkaloids. nih.govresearchgate.net

When compared to other alkaloids from calcareous sponges, the distinctiveness of this compound becomes even more apparent.

Leucosolenamine B : Isolated from the same sponge, Leucosolenia sp., leucosolenamine B shares the same 2-aminoimidazole core and the C-5 benzyl substituent. nih.gov The key difference lies in the C-4 substituent. Instead of the pyrimidine-2,4-dione found in this compound, leucosolenamine B possesses a 5,6-diamino-1,3-dimethyl-4-(methylimino)-3,4-dihydropyrimidin-2(1H)-one moiety. nih.govacs.org

Naamines : The naamines are a well-known family of imidazole alkaloids from calcareous sponges, typically from the genus Leucetta. mdpi.comlongdom.orgnih.gov While they also contain the 2-aminoimidazole core, the substituents at C-4 and C-5 are generally different, often involving benzyl or substituted benzyl groups at both positions or forming part of a larger ring system. nih.gov For instance, naamine (B1248366) C features a benzyl group at C-5 and a C-4 substituent that is part of a fused ring system. nih.govnih.gov

Calcaridines : The calcaridines represent another class of related alkaloids. Spirocalcaridine A, for example, has a spiro-fused ring system at C-4 of the 2-aminoimidazole core, a structural feature not seen in this compound. nih.gov

The unique C-4 substitution in this compound distinguishes it from these and other known calcareous sponge alkaloids, underscoring the ongoing discovery of novel chemical diversity from marine organisms. nih.gov

Biosynthetic Investigations of Leucosolenamine a and Analogues

Proposed Biosynthetic Pathways for 2-Aminoimidazole Alkaloids

The biosynthetic origins of 2-aminoimidazole alkaloids from calcareous sponges are not yet fully established, but several hypotheses have been put forth. These pathways often involve common biological building blocks. mdpi.commdpi-res.com

Theoretical frameworks for the biosynthesis of 2-aminoimidazole alkaloids often suggest that the 2-aminoimidazole unit itself originates from amino acids such as arginine or histidine. acs.orgnih.gov The 2-aminoimidazole nucleus exhibits ambivalent reactivity, which is believed to play a significant role in the evolution of their biogenetic pathways. nih.gov Early insights into pyrrole-imidazole alkaloids (PIAs), a related class, by researchers like Faulkner and Clardy, pointed towards oroidin (B1234803) as a fundamental precursor. researchgate.net The inherent reactivity of biosynthetic intermediates can offer clues about the actual biosynthetic pathways leading to complex pyrrole-2-aminoimidazole (P-2-AI) alkaloids. nih.gov

One prominent hypothesis for the biosynthesis of 2-aminoimidazole alkaloids, particularly those containing a phenyl ring, proposes an intermediate derived from guanidine (B92328) and p-hydroxyphenylpyruvic acid. mdpi.commdpi-res.comresearchgate.netresearchgate.net This proposed pathway suggests a condensation reaction between these two precursors to form the core structure. The presence of compounds like p-methoxyphorbatopsin C, which has a molecular formula consistent with such an intermediate, in the crude extracts of marine organisms further supports this theory. mdpi.commdpi-res.com

Enzymatic and Genetic Studies of Alkaloid Biosynthesis in Marine Organisms

Investigations into the enzymatic and genetic basis of marine natural product biosynthesis have seen significant advancements in recent decades. Initially, studies relied heavily on isotopic labeling to track the incorporation of small-molecule building blocks into natural products. nih.gov More recently, the focus has shifted to identifying the specific enzymes and genes involved. nih.gov

Marine organisms, especially actinomycetes and cyanobacteria, have been particularly fruitful sources for such studies. nih.gov The last decade has witnessed breakthroughs, including the sequencing of the first complete marine microbial natural product biosynthetic gene cluster and the entire genome of a secondary metabolite-rich marine microbe. nih.gov While specific enzymatic and genetic studies for leucosolenamine A are not widely detailed, the broader field of marine alkaloid biosynthesis is increasingly leveraging genetic and enzymatic knowledge for understanding and engineering these complex pathways. bohrium.comnih.gov For example, studies on fungal indole (B1671886) alkaloid biosynthesis have identified gene clusters and enzymes involved in the synthesis of complex structures. acs.org

Biogenetic Relationships within the Imidazole (B134444) Alkaloid Class

The imidazole alkaloid class encompasses a wide array of structurally diverse compounds, many of which are exclusively isolated from marine sponges. nih.gov Pyrrole-imidazole alkaloids (PIAs) are a significant family within this class, with hundreds of members identified. nih.govnih.gov Oroidin is widely considered a key biogenetic precursor for the majority of PIAs. nih.govnih.govifremer.fr The structural variations within PIAs, particularly in the 2-amino-4(5)-vinylimidazole portion, can involve differences in oxidative and hydration states. nih.gov

This compound itself possesses a unique substitution pattern within calcareous imidazole alkaloid chemistry. acs.orgunipa.it It features a 2-aminoimidazole core substituted at C-4 and C-5 by an N,N-dimethyl-5,6-diaminopyrimidine-2,4-dione and a benzyl (B1604629) group, respectively. acs.orgunipa.it This distinct arrangement highlights the diverse biogenetic transformations that can occur within this alkaloid class.

Exploration of Biotechnological Approaches to Biosynthesis (e.g., Mutasynthesis)

Biotechnological approaches, such as mutasynthesis, hold significant potential for the sustainable production of marine-derived alkaloids. bohrium.comnih.gov Mutasynthesis involves genetically modifying an organism to block the biosynthesis or incorporation of a natural precursor and then feeding the mutant with synthetic analogues of that precursor. This allows for the generation of novel, "unnatural" natural products or derivatives with modified structures. acs.orgepdf.pubscribd.comscribd.com

This approach has been successfully applied to other natural products, such as myxalamids in M. xanthus, where genes for precursor biosynthesis or incorporation were targeted. epdf.pub While specific applications of mutasynthesis for this compound are not extensively documented, the general principles of this technique offer a promising avenue for engineering the biosynthesis of this compound and its analogues, potentially leading to improved yields or the creation of new bioactive compounds. bohrium.comnih.govscribd.com

Chemical Synthesis and Analogue Derivatization of Leucosolenamine a

Total Synthesis Approaches to Leucosolenamine A

The total synthesis of complex natural products like this compound is a formidable challenge that requires careful strategic planning and the development of efficient synthetic methodologies. consensus.app

Strategic Considerations in Complex Natural Product Synthesis

The synthesis of intricate natural products necessitates a strategic approach that often involves biomimetic principles, where synthetic pathways are designed to mimic biosynthetic processes. engineering.org.cn Key considerations include the convergent assembly of complex fragments to build the molecular architecture efficiently. nih.gov For marine natural products, which often possess unique and complex structures, the development of novel bond-forming reactions is crucial for successful synthesis. nih.gov The inherent structural complexity, including multiple stereocenters and functional groups, demands a balance between the construction of the molecular skeleton and the introduction of these functionalities. consensus.app

This compound features a substituted 2-aminoimidazole core, a recurring motif in many marine alkaloids. acs.orgresearchgate.net The synthetic strategy, therefore, heavily relies on the efficient construction of this heterocyclic system.

Key Synthetic Methodologies for 2-Aminoimidazole Ring Systems

The 2-aminoimidazole moiety is a crucial pharmacophore found in a wide array of marine natural products. researchgate.net Consequently, numerous synthetic methods have been developed for its construction.

Classical approaches often involve condensation reactions. For instance, the reaction of α-haloketones with guanidine (B92328) is a common method. mdpi.com More contemporary strategies include metal-mediated cyclizations. mdpi.com Palladium-catalyzed carboamination reactions of N-propargyl guanidines have emerged as a powerful tool for constructing substituted 2-aminoimidazoles. acs.org This method allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, facilitating rapid access to diverse analogues. acs.org

Other notable methods include:

Ring transformation reactions, where other heterocyclic systems like aminooxazoles are converted to 2-aminoimidazoles. researchgate.net

Reactions of N-propargylamines with carbodiimides or ketenimines. rsc.org

Condensation of α-aminoketones or α-aminoaldehydes with cyanamide. google.com

Stereoselective Synthetic Routes

Achieving the correct stereochemistry is a critical aspect of natural product synthesis. nih.gov For alkaloids containing stereocenters, stereoselective synthesis is paramount to obtaining the biologically active enantiomer. nih.gov While the currently known structure of this compound does not possess stereocenters in its core heterocyclic structure, the principles of stereoselective synthesis are vital for many related marine alkaloids and potential analogues of this compound that may incorporate chiral elements. acs.org The development of stereoselective methods often drives innovation in synthetic chemistry, leading to new catalytic systems and reaction pathways. nih.gov

Challenges in Gram-Scale Production of this compound

Specific challenges include:

Scalability of Reactions: Reactions that work well on a small scale may not be directly transferable to larger reactors due to issues with heat transfer, mixing, and purification. researchgate.net

Cost of Reagents and Catalysts: The use of expensive reagents and precious metal catalysts can make large-scale synthesis economically unviable. nih.gov

Sustainability: Traditional synthetic methods often generate significant chemical waste, posing environmental concerns. nih.gov

Addressing these challenges requires the development of more efficient, scalable, and sustainable synthetic routes. mdpi.comresearchgate.net

Design and Synthesis of this compound Analogues

The synthesis of analogues of natural products is a crucial step in understanding their structure-activity relationships and developing new therapeutic agents. umassd.eduscribd.com

Rational Design Principles for Structural Modification

The rational design of analogues involves making targeted modifications to the parent structure to probe its biological activity and improve its properties. umassd.edu For this compound, the 2-aminoimidazole core and its substituents are key areas for modification.

Diverted total synthesis (DTS) is a strategy where a common intermediate in a total synthesis is used to generate a library of analogues. umassd.edu This approach allows for the systematic exploration of different functional groups and structural motifs. For example, by modifying the substituents on the 2-aminoimidazole ring of this compound, it may be possible to enhance its cytotoxic activity or alter its selectivity. acs.orgumassd.edu

Computational modeling can also play a role in the design of new analogues by predicting their binding to biological targets. wavefun.com By understanding the key interactions between this compound and its molecular target, more potent and selective analogues can be designed.

Mechanistic Investigations of Biological Activities of Leucosolenamine a

Cellular Cytotoxicity Studies in vitro

Initial investigations into the biological potential of leucosolenamine A have centered on its cytotoxic effects against cancer cell lines. These in vitro studies provide foundational data on the compound's ability to inhibit cell growth and proliferation.

This compound has been evaluated for its cytotoxic activity against the murine colon adenocarcinoma C-38 cell line. In a disk diffusion solid tumor whole-cell assay, this compound exhibited mild cytotoxicity. At a concentration of 180 µg per disk, the compound produced an inhibition zone of 10.5 mm against the C-38 cells. This selective bioactivity prompted further investigation into its potential as an anticancer agent.

Cytotoxicity of this compound against C-38 Murine Colon Adenocarcinoma Cells

| Compound | Cell Line | Concentration | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|---|

| This compound | C-38 | 180 µg/disk | 10.5 | Mild |

The synthesis and evaluation of analogues of a lead compound are crucial steps in drug discovery, often leading to improved potency and selectivity. While the synthesis of various marine alkaloid analogues has been a strategy to explore structure-activity relationships, to date, there are no published studies on the synthesis or comparative cytotoxicity profiles of this compound analogues. The development of such analogues would be a critical next step in elucidating the pharmacophore of this compound and optimizing its cytotoxic activity.

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is fundamental to its development as a therapeutic agent. For this compound, the precise molecular targets and pathways remain largely uninvestigated. However, studies on related marine compounds can offer valuable insights into potential mechanisms.

Many marine alkaloids are known to exert their anticancer effects by inhibiting topoisomerase I and/or II, enzymes critical for DNA replication and repair. For instance, the marine alkaloid ascididemin (B1665191) has been shown to be a topoisomerase II poison, stimulating double-stranded DNA cleavage. While these findings for related compounds are intriguing, the topoisomerase I/II inhibitory activity of this compound itself has not yet been reported in the scientific literature. Future studies are warranted to determine if this is a potential mechanism of action for this compound.

The identification of specific cellular targets and the signaling pathways modulated by a bioactive compound is essential for understanding its mechanism of action. For many natural products, this involves techniques such as affinity chromatography, proteomics, and genetic screening to identify binding partners and downstream effects. As of now, specific studies to identify the cellular targets and pathways directly affected by this compound have not been published. The elucidation of these pathways is a key area for future research to understand how this compound induces cytotoxicity in cancer cells.

In silico molecular modeling and docking studies are powerful tools to predict the binding of small molecules to protein targets, providing hypotheses for their mechanism of action. Heme-oxygenase 1 (HO-1) is an enzyme involved in cellular stress responses and has been investigated as a potential target for cancer therapy. While molecular docking studies have been employed to investigate the interaction of various marine-derived compounds with proteins like HO-1, there are currently no published in silico studies specifically examining the interaction between this compound and heme-oxygenase 1. Such computational analyses could provide valuable preliminary insights into the potential molecular targets of this compound and guide future experimental validation.

Broader Pharmacological Spectrum of 2-Aminoimidazole Alkaloids

The 2-aminoimidazole (2-AI) scaffold is a significant building block in medicinal chemistry, frequently found in alkaloids isolated from marine sponges. nih.gov These natural products exhibit a wide range of biological activities, making them promising lead compounds for developing new therapeutic agents. nih.govnih.gov The pharmacological spectrum of this class of compounds extends to antifungal, antimicrobial, and enzyme-inhibiting activities. nih.gov

Antifungal and Antimicrobial Effects

Alkaloids featuring the 2-aminoimidazole core have demonstrated notable antifungal and antimicrobial properties. nih.gov This class of molecules is recognized for its ability to inhibit and disperse biofilms, which are communities of bacteria that can be up to 1,000 times more resistant to antibiotics than their free-floating counterparts. nih.govresearchgate.net The antibiofilm activity of 2-aminoimidazoles has been observed across various bacterial orders, classes, and phyla. nih.gov

Research has focused on designing and synthesizing analogs of natural 2-aminoimidazole alkaloids, such as naamidine A and isonaamine A, to explore their anti-biofilm capabilities. nih.gov In one study, a library of triazole-based analogs was screened, revealing four compounds that acted as non-toxic inhibitors of biofilm development in Gram-negative bacteria without affecting bacterial growth at high concentrations. nih.gov This suggests a mechanism that specifically targets biofilm formation rather than bacterial viability.

Furthermore, derivatives of 2-aminoimidazoles have been shown to work synergistically with conventional antibiotics. nih.gov A 2-aminoimidazole/triazole conjugate, for instance, significantly increased the dispersion of pre-established Staphylococcus aureus biofilms. nih.govresearchgate.net This conjugate was also found to resensitize multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to the effects of standard antibiotics. nih.govresearchgate.net The antibiofilm agents are thought to maintain bacteria in their more vulnerable planktonic (free-swimming) state, allowing antibiotics to be more effective. nih.gov

The antifungal potential of this class has also been investigated. Synthetic 2-aminoimidazole/triazole amides have been screened for their ability to modulate biofilm activity in the yeasts Candida albicans and Cryptococcus neoformans. researchgate.net Other related imidazole (B134444) derivatives, such as 5-aminoimidazole-4-carbohydrazonamides, have shown potent antifungal effects against Candida species, with their mechanism of action linked to the generation of oxidative stress. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected 2-Aminoimidazole Alkaloids and Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Triazole-based 2-aminoimidazole analogs | Gram-negative bacteria | Non-toxic inhibition of biofilm development | nih.gov |

| 2-aminoimidazole/triazole conjugate | Staphylococcus aureus | Synergistic dispersion of biofilms with antibiotics | nih.govresearchgate.net |

| 2-aminoimidazole/triazole conjugate | MRSA, Acinetobacter baumannii | Resensitization to conventional antibiotics | nih.govresearchgate.net |

| 2-aminoimidazole/triazole amides | Candida albicans, Cryptococcus neoformans | Modulation of biofilm activity | researchgate.net |

| 5-aminoimidazole-4-carbohydrazonamides | Candida albicans, Candida krusei | Antifungal activity via oxidative stress | mdpi.com |

Enzyme Inhibition (e.g., DYRK and CLK kinases)

A significant area of investigation for 2-aminoimidazole alkaloids is their activity as enzyme inhibitors, particularly against a family of protein kinases known as dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). nih.govnih.gov These kinases are part of the CMGC group and are involved in a wide array of cellular processes; their dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. nih.govgoogle.comdundee.ac.uk

The DYRK family includes five members (DYRK1A, DYRK1B, DYRK2, DYRK3, DYRK4), and the CLK family comprises four (CLK1, CLK2, CLK3, CLK4). google.com Small-molecule inhibitors targeting these kinases are of great interest as potential therapeutics. google.combiorxiv.org Natural product-inspired compounds have played a role in the development of such inhibitors. For example, Leucettine L41, a compound modeled on the marine alkaloid leucettamine B, is a highly active inhibitor of CLK1, DYRK1A, and DYRK2. nih.gov

The development of selective inhibitors is a key challenge, as many compounds show activity against multiple kinases within the DYRK and CLK families. nih.govdundee.ac.uk For instance, a cell-permeable 5-hydroxybenzothiophenylethanone was identified as a dual inhibitor of CLK1 (IC₅₀ = 60 nM) and DYRK1A/1B (IC₅₀ = 200 nM and 100 nM, respectively). Structure-activity relationship studies have led to the discovery of potent inhibitors with low-nanomolar activity against various combinations of CLK1, CLK2, CLK4, DYRK1A, and DYRK1B. nih.gov The search for isoform-selective inhibitors remains an important goal to minimize off-target effects. dundee.ac.uk

Table 2: Inhibitory Activity of 2-Aminoimidazole-Inspired Compounds on DYRK and CLK Kinases

| Compound | Target Kinase(s) | Potency (IC₅₀) | Reference(s) |

|---|---|---|---|

| Leucettine L41 | CLK1 | 15 nM | nih.gov |

| DYRK1A | 40 nM | nih.gov | |

| DYRK2 | 35 nM | nih.gov | |

| Dual DYRK/CLK inhibitor (Cpd 23) | CLK1 | 60 nM | |

| DYRK1A | 200 nM | ||

| DYRK1B | 100 nM |

Structure Activity Relationship Sar Studies and Future Research Directions for Leucosolenamine a

Elucidation of Pharmacophoric Elements Critical for Activity

The core structure of leucosolenamine A is a 2-aminoimidazole ring substituted at the C-4 and C-5 positions. nih.gov This 2-aminoimidazole motif is a recognized pharmacophore in medicinal chemistry, known for its ability to mimic the guanidinium (B1211019) group of arginine and participate in crucial hydrogen bonding interactions with biological targets. researchgate.net The pKa of the 2-aminoimidazolium ion, which can be modulated by substituents, allows for a significant portion of the molecule to be uncharged at physiological pH, potentially enhancing cellular permeability. researchgate.net

Key structural features of this compound include:

A 2-aminoimidazole core: This central heterocyclic system is considered a "privileged" scaffold in drug discovery. researchgate.net

A benzyl (B1604629) group at C-5: This lipophilic substituent likely contributes to the molecule's interaction with hydrophobic pockets in target proteins. nih.gov

An N,N-dimethyl-5,6-diaminopyrimidine-2,4-dione moiety at C-4: This complex and unique substituent is a defining characteristic of this compound and is crucial for its biological profile. nih.govacs.org

Initial studies have shown that this compound exhibits mild cytotoxicity against the murine colon adenocarcinoma C-38 cell line. nih.govacs.org The precise mechanism of action and the specific contributions of each structural element to this activity are still under investigation.

Influence of Structural Modifications on Biological Potency and Selectivity

To date, extensive SAR studies involving synthetic modifications of the this compound scaffold are limited in the public domain. However, insights can be gleaned from the comparison with its naturally occurring analogue, leucosolenamine B, and other related marine alkaloids. nih.govresearchgate.net

Leucosolenamine B shares the same 2-aminoimidazole core and C-5 benzyl substituent as this compound. The key difference lies in the C-4 substituent, which in leucosolenamine B is a 5,6-diamino-1,3-dimethyl-4-(methylimino)-3,4-dihydropyrimidin-2(1H)-one moiety. nih.gov Interestingly, while this compound showed mild cytotoxicity, leucosolenamine B was found to be inactive in the same assay, highlighting the critical role of the C-4 pyrimidine-dione substituent in the observed biological activity of this compound. scribd.com

This observation underscores the sensitivity of the biological activity to structural changes in this region of the molecule. The replacement of the dione (B5365651) with a methylimino group and the alteration in the methylation pattern on the pyrimidine (B1678525) ring completely abolish the cytotoxic effect.

| Compound | C-4 Substituent | Biological Activity (Murine Colon Adenocarcinoma C-38) |

| This compound | N,N-dimethyl-5,6-diaminopyrimidine-2,4-dione | Mildly cytotoxic nih.govacs.org |

| Leucosolenamine B | 5,6-diamino-1,3-dimethyl-4-(methylimino)-3,4-dihydropyrimidin-2(1H)-one | Inactive scribd.com |

Future synthetic efforts could focus on systematically modifying the substituents at the C-4 and C-5 positions of the 2-aminoimidazole core to probe their effects on potency and selectivity. For instance, varying the nature of the aromatic group at C-5 and introducing different heterocyclic systems at C-4 could lead to the discovery of analogues with enhanced and more selective biological activities.

Advanced Computational Approaches in SAR Elucidation

Advanced computational methods are becoming indispensable tools for understanding the SAR of complex natural products like this compound. Techniques such as 13C chemical shift calculations have already played a crucial role in the definitive structural elucidation of this compound. nih.gov

Further computational studies could provide deeper insights into its pharmacophoric features. Molecular docking simulations could be employed to predict the binding modes of this compound and its analogues with potential biological targets, such as protein kinases, which are often modulated by 2-aminoimidazole-containing compounds. researchgate.net These studies can help identify key amino acid residues involved in the interaction and guide the design of new analogues with improved binding affinity.

Quantum mechanical calculations can be used to determine the electronic properties and conformational preferences of the this compound scaffold, providing a more refined understanding of the features that govern its biological activity. For example, calculating the electrostatic potential surface can reveal regions of the molecule that are important for intermolecular interactions.

Prospects for Novel Analogue Development and Mechanistic Characterization

The unique structure of this compound presents a promising starting point for the development of novel analogues with potentially improved therapeutic properties. acs.orgrsc.org Synthetic strategies can be designed to explore the chemical space around the this compound scaffold.

Key areas for analogue development include:

Modification of the C-4 substituent: Given the observed difference in activity between this compound and B, this position is a prime target for modification. The synthesis of analogues with different substitution patterns on the pyrimidine ring or its replacement with other heterocyclic systems could lead to compounds with enhanced potency or a different spectrum of activity. scribd.com

Variation of the C-5 substituent: The benzyl group at C-5 could be replaced with other aromatic or aliphatic moieties to probe the impact of lipophilicity and steric bulk on biological activity.

Derivatization of the 2-aminoimidazole core: Modifications to the amino group or the imidazole (B134444) ring itself could also be explored, although this might alter the fundamental pharmacophoric character of the molecule.

The development of novel analogues will be instrumental in elucidating the mechanism of action of this compound. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its effects. These studies, combined with biochemical and cellular assays, will be crucial for identifying the specific cellular targets and pathways modulated by this class of compounds.

Potential for Chemical Biology Tool Development Based on this compound Scaffold

The this compound scaffold holds potential for the development of chemical biology tools to probe complex biological processes. tu-dresden.dezju.edu.cnotago.ac.nz Chemical biology often utilizes small molecules to investigate and manipulate biological systems. zju.edu.cn

By incorporating reporter tags, such as fluorescent dyes or affinity labels, into the this compound structure, it may be possible to create probes for identifying its cellular targets. For example, an analogue bearing a photo-crosslinking group could be used to covalently label its binding partners in cells, which could then be identified using proteomic techniques.

Furthermore, if this compound is found to inhibit a specific enzyme, such as a protein kinase, its scaffold could be used to develop activity-based probes. nih.gov These probes are designed to covalently modify the active site of the target enzyme, providing a powerful tool for studying enzyme function and for inhibitor screening. The development of such tools would not only advance our understanding of the biological roles of the targets of this compound but also provide valuable reagents for drug discovery and development.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial identification and structural elucidation of leucosolenamine A?

- Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm molecular formula and connectivity . Cross-reference spectral data with existing marine alkaloid databases to identify structural analogs. For novel compounds, X-ray crystallography may resolve ambiguities in stereochemistry. Ensure reproducibility by validating results across multiple isolation batches .

Q. How can researchers design experiments to synthesize this compound or its derivatives?

- Methodological Answer : Adopt retrosynthetic analysis to identify feasible pathways, prioritizing marine-derived precursor availability. Use palladium-catalyzed cross-coupling reactions for heterocyclic ring formation, and optimize reaction conditions (e.g., solvent polarity, temperature) via design of experiments (DoE) to maximize yield . Validate synthetic intermediates using thin-layer chromatography (TLC) and LC-MS, and compare retention times with natural isolates .

Q. What in vitro or in vivo models are appropriate for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize cell-line models relevant to the compound’s hypothesized bioactivity (e.g., cancer: MCF-7, HeLa; antimicrobial: Staphylococcus aureus). For neuroactivity, use zebrafish larvae or Caenorhabditis elegans due to their genetic tractability. Include dose-response curves (0.1–100 µM) and positive/negative controls. Ensure ethical compliance for animal studies by obtaining institutional review board (IRB) approval .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA, PLS regression) to distinguish confounding variables (e.g., solubility, assay interference). Validate hypotheses using site-directed mutagenesis or molecular docking simulations to isolate key functional groups. Cross-validate findings with independent assays (e.g., SPR for binding affinity vs. cellular IC50 values) . Document discrepancies in a conflict-of-evidence table, citing assay limitations .

Q. How can researchers investigate the mechanism of action of this compound at the molecular level?

- Methodological Answer : Employ CRISPR-Cas9 knockouts or siRNA silencing to identify target proteins in pathways of interest. Use proteomics (e.g., SILAC labeling) to quantify expression changes post-treatment. For real-time interaction analysis, apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate findings with transcriptomic data (RNA-seq) to map upstream/downstream regulators .

Q. What methodologies are effective for comparing the bioactivity of this compound across diverse analytical platforms?

- Methodological Answer : Standardize bioactivity metrics (e.g., IC50, EC50) using the same cell passage number and assay reagents. Perform inter-laboratory validation via ring trials. For meta-analysis, apply random-effects models to account for heterogeneity in experimental conditions (e.g., pH, incubation time). Report results with 95% confidence intervals and Forest plots .

Q. How should researchers design studies to identify off-target effects or synergistic interactions of this compound?

- Methodological Answer : Use high-content screening (HCS) with multi-parameter readouts (e.g., cell viability, mitochondrial membrane potential). For synergy studies, apply the Chou-Talalay combination index (CI) method. Validate hits using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What approaches are recommended for studying the stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products. Use deuterated solvents in NMR to track proton exchange. For metabolic stability, incubate with liver microsomes and analyze via UPLC-QTOF. Apply Arrhenius kinetics to predict shelf-life .

Methodological Frameworks and Best Practices

- Research Question Formulation : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope , and evaluate feasibility via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Presentation : Structure tables with Roman numerals, clear footnotes, and self-explanatory titles (e.g., "Table I: Comparative IC50 Values of this compound Analogs") .

- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over reviews. Use Zotero or EndNote for citation management to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.